molecular formula C9H9F3N2O3 B1620570 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol CAS No. 56223-89-3

2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol

Cat. No.: B1620570
CAS No.: 56223-89-3
M. Wt: 250.17 g/mol
InChI Key: CREYDPIGARYVFF-UHFFFAOYSA-N
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Description

2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol is a useful research compound. Its molecular formula is C9H9F3N2O3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis and Nitrobenzene Reduction

The photocatalytic reduction of nitrobenzene over titanium dioxide (TiO2) in an ethanol suspension has been studied, revealing the formation of aniline and acetaldehyde as main products, along with various by-products. This process demonstrates the potential of photocatalysis in the transformation of nitroaromatic compounds using ethanol as a solvent, shedding light on possible reaction pathways and the interaction between aniline and oxidation products of ethanol (Flores et al., 2007).

Catalytic Reduction of Nitroaromatic Compounds

Research into the palladium-catalyzed reduction of nitroaromatic compounds has shown that using triethylsilane in ethanol with catalytic amounts of palladium chloride results in the formation of corresponding anilines in excellent yields. This highlights a method for converting nitroaromatic compounds into valuable anilines, which are crucial intermediates in the synthesis of many pharmaceuticals and organic materials (Mirza-Aghayan et al., 2010).

Kinetics and Mechanism of Anilinolysis

The kinetics and mechanism of the anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol have been explored, providing insights into the reactivity of anilines with different aryl 4-nitrophenyl carbonates. This research contributes to the understanding of reaction mechanisms in the presence of ethanol, which could inform the design of synthetic strategies for pharmaceutical and organic chemical production (Castro et al., 2005).

Lewis Acid Catalysis in Acylation

Studies have shown that scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This research indicates a powerful method for enhancing the efficiency of acylation reactions, which is fundamental in the synthesis of a wide range of organic compounds (Ishihara et al., 1996).

Hydrogenation in Microstructured Reactors

The hydrogenation of nitrobenzene to aniline in ethanol using microstructured falling film reactors has been investigated, focusing on catalyst preparation and deactivation issues. This work provides valuable insights into the optimization of catalyst performance and stability, crucial for industrial applications of catalytic hydrogenation processes (Yeong et al., 2003).

Properties

IUPAC Name

2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)7-5-6(14(16)17)1-2-8(7)13-3-4-15/h1-2,5,13,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYDPIGARYVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387789
Record name 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56223-89-3
Record name 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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